4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone
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Overview
Description
4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable quinoline derivative.
Functional Group Introduction: Introduction of the hydroxy, methyl, and methylsulfinyl groups through various organic reactions such as alkylation, sulfoxidation, and hydroxylation.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include:
Catalysts: Use of industrial catalysts to speed up the reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfinyl group to a sulfone.
Reduction: Reduction of the sulfoxide group back to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfide.
Scientific Research Applications
4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone may have various applications in scientific research, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential therapeutic effects.
Medicine: Exploring its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone would involve its interaction with specific molecular targets. This could include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: The compound might modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinolinone: A simpler analog without the methyl and methylsulfinyl groups.
1-Methyl-2(1H)-quinolinone: Lacks the hydroxy and methylsulfinyl groups.
3-Methylsulfinylquinoline: Lacks the hydroxy and 1-methyl groups.
Uniqueness
4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
69484-47-5 |
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Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-3-methylsulfinylquinolin-2-one |
InChI |
InChI=1S/C11H11NO3S/c1-12-8-6-4-3-5-7(8)9(13)10(11(12)14)16(2)15/h3-6,13H,1-2H3 |
InChI Key |
BEXKTLJTMIDYNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)S(=O)C)O |
Origin of Product |
United States |
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